molecular formula C8H14N4O B2847148 4-Amino-N,1-diethyl-1H-pyrazole-3-carboxamide CAS No. 1006485-32-0

4-Amino-N,1-diethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2847148
CAS No.: 1006485-32-0
M. Wt: 182.227
InChI Key: TVKQMQPKAXIUSF-UHFFFAOYSA-N
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Description

4-Amino-N,1-diethyl-1H-pyrazole-3-carboxamide is a pyrazole derivative characterized by:

  • Amino group at position 4 of the pyrazole ring.
  • Diethyl substitution on the carboxamide group at position 2.
  • Ethyl group at position 1 of the pyrazole ring.

This compound belongs to a class of pyrazole carboxamides known for their diverse pharmacological and agrochemical applications, including kinase modulation and antimicrobial activity . Its synthesis typically involves coupling pyrazole-3-carboxylic acid derivatives with substituted amines using reagents like EDCI and HOBT .

Properties

IUPAC Name

4-amino-N,1-diethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-3-10-8(13)7-6(9)5-12(4-2)11-7/h5H,3-4,9H2,1-2H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKQMQPKAXIUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NN(C=C1N)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N,1-diethyl-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-1H-pyrazole-3-carboxamide with diethylamine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The amino (-NH₂) group undergoes oxidation to form nitroso or nitro derivatives. This reactivity is consistent with pyrazole-based compounds under oxidative conditions .

Key Reagents and Conditions:

ReagentConditionsMajor Product Formed
H₂O₂Acidic medium, 60–80°CNitroso pyrazole derivative
KMnO₄Aqueous, refluxNitro pyrazole derivative

Research Findings:

  • Hydrogen Peroxide Oxidation : Selective oxidation of the amino group occurs without ring modification, yielding nitroso intermediates .
  • Potassium Permanganate : Stronger oxidation produces nitro derivatives, confirmed via NMR and IR spectroscopy .

Reduction Reactions

The carboxamide (-CONH₂) group can be reduced to an amine (-CH₂NH₂) under controlled conditions .

Key Reagents and Conditions:

ReagentConditionsMajor Product Formed
LiAlH₄Anhydrous THF, 0°C→RT3-Aminomethyl pyrazole
NaBH₄/CuCl₂Methanol, 50°CSecondary amine derivative

Mechanistic Insights:

  • Lithium Aluminum Hydride : Reduces the carboxamide to a primary amine via intermediate imine formation .
  • Sodium Borohydride/Copper : Catalytic reduction yields secondary amines through reductive alkylation pathways .

Substitution Reactions

The amino group participates in nucleophilic substitution, enabling functionalization of the pyrazole core .

Key Reagents and Products:

ReagentConditionsMajor Product Formed
Alkyl halides (e.g., CH₃I)K₂CO₃, DMF, 80°CN-Alkylated pyrazole
Acyl chlorides (e.g., ClCOPh)Pyridine, RTN-Acylated pyrazole

Case Studies:

  • Alkylation : Methylation with iodomethane produces N-methyl derivatives, enhancing hydrophobicity for biological studies .
  • Acylation : Reaction with benzoyl chloride forms stable acylated products, validated by mass spectrometry .

Hydrolysis Reactions

The carboxamide group hydrolyzes to carboxylic acid under acidic or basic conditions .

Key Conditions and Outcomes:

ConditionsReagentMajor Product Formed
6M HCl, reflux, 12h-Pyrazole-3-carboxylic acid
2M NaOH, ethanol, 70°C-Sodium carboxylate salt

Applications:

  • Hydrolysis products serve as intermediates for synthesizing esters and amides with tailored properties .

Cyclization and Heterocycle Formation

The compound participates in cycloaddition reactions to form fused heterocycles, expanding structural diversity .

Example Reactions:

ReagentConditionsProduct
CS₂, KOHEthanol, refluxThiazolo-pyrazole hybrid
Ethyl acetoacetateH₂SO₄, 100°CPyrano-pyrazole derivative

Significance:

  • Cyclization enhances pharmacological potential, as seen in antitumor and antimicrobial analogs .

Comparative Reactivity with Analogues

The diethyl substitution pattern influences reactivity compared to methyl or unsubstituted analogs .

CompoundOxidation Rate (Relative)Reduction Efficiency
4-Amino-N,1-diethyl-pyrazole-3-carboxamide1.0 (Baseline)High (LiAlH₄)
4-Amino-N,1-dimethyl analogue0.7Moderate (NaBH₄)
5-Amino-1H-pyrazole-3-carboxamide1.2Low (Catalytic)

Key Observations:

  • Diethyl groups enhance electron-donating effects, accelerating oxidation but slowing nucleophilic substitution .

Mechanism of Action

The mechanism of action of 4-Amino-N,1-diethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The amino group and carboxamide group allow the compound to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. This interaction can affect various biological pathways, making the compound useful in medicinal chemistry and biology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substitution Patterns

Pyrazole carboxamides exhibit significant variability in substituent positions and functional groups, which directly influence their physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
4-Amino-N,1-diethyl-1H-pyrazole-3-carboxamide 4-NH₂, 1-Et, 3-(N,N-diethyl)carboxamide C₉H₁₇N₅O 211.26 Kinase modulation, antimicrobial
4-Amino-1-ethyl-N-[3-(3-methylpyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide 4-NH₂, 1-Et, 5-carboxamide (propyl linker) C₁₃H₂₁N₇O 307.36 Higher lipophilicity due to propyl chain
4-Amino-N-(1,5-dimethylpyrazol-4-yl)-1-ethyl-1H-pyrazole-5-carboxamide 4-NH₂, 1-Et, 5-carboxamide (dimethylpyrazole) C₁₂H₁₇N₇O 291.31 Enhanced hydrogen bonding with dimethylpyrazole
4-Chloro-N,N,1-triethyl-1H-pyrazole-3-carboxamide 4-Cl, 1-Et, 3-(N,N-diethyl)carboxamide C₁₁H₁₉ClN₄O 270.75 Electron-withdrawing Cl alters reactivity
4-Amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide 4-NH₂, 1-Me, 5-(N,N-dimethyl)carboxamide C₇H₁₂N₄O 168.20 Reduced steric hindrance, higher solubility

Thermal and Solubility Properties

  • Melting Points: 5-Amino-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (4a): 247°C . 5-Amino-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide (4b): 178°C . The target compound’s diethyl groups likely lower its melting point compared to phenyl-substituted analogs due to reduced crystallinity.

Biological Activity

4-Amino-N,1-diethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound belonging to the pyrazole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as an enzyme inhibitor and for its interactions with various biological targets. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

This compound can be synthesized through several methods, typically involving the reaction of 4-amino-1H-pyrazole-3-carboxamide with diethylamine under controlled conditions. The synthesis process is optimized for yield and purity, often employing advanced purification techniques .

Chemical Reactions

The compound can undergo various chemical reactions:

  • Oxidation: The amino group can be oxidized to form nitro derivatives.
  • Reduction: The carboxamide group can be reduced to form amine derivatives.
  • Substitution: Hydrogen atoms on the pyrazole ring can be substituted with different functional groups .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino and carboxamide groups facilitate hydrogen bonding with enzymes or receptors, potentially inhibiting their activity. This interaction can influence various biological pathways, making this compound a candidate for therapeutic applications .

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory properties. For example, it has been studied for its inhibitory effects on carbonic anhydrase isoforms I and II. Inhibitory assays demonstrated that the compound can effectively reduce enzyme activity, with IC50 values comparable to established inhibitors .

Case Studies

Several studies have explored the biological effects of this compound:

  • Antitumor Activity:
    • A study evaluated the antitumor properties of pyrazole derivatives similar to this compound. Compounds showed significant cytotoxicity against cancer cell lines such as A549 and MCF7. The IC50 values ranged from 0.01 µM to 49.85 µM depending on the specific derivative tested .
  • CNS Activity:
    • Research into trace amine-associated receptors (TAARs) has revealed that compounds structurally related to this compound exhibit partial agonist activity at TAARs. This suggests potential applications in treating neurological disorders such as schizophrenia and depression .

Comparative Analysis

The unique substitution pattern of this compound distinguishes it from similar compounds:

Compound NameStructureNotable Activity
4-Amino-N,1-dimethyl-1H-pyrazole-3-carboxamideContains dimethyl groupsLess hydrophobic than diethyl variant
5-Amino-1H-pyrazole-3-carboxamideLacks diethyl substitutionReduced hydrophobicity
1-(4-Chlorophenyl)-5-amino-1H-pyrazole-4-carboxamideContains chlorophenyl groupEnhanced biological activity due to hydrophobic interactions

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